Pirlimycin hydrochloride hydrate is a lincosamide antibiotic primarily used in veterinary medicine, specifically for the treatment of mastitis in lactating dairy cattle. Its chemical name is (2S-cis)-Methyl 7-chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-piperidinyl)carbonyl]amino]-1-thio-L-threo-alpha-D-galactooctopyranoside monohydrochloride, hydrate. The compound exhibits activity against Gram-positive bacteria, particularly Staphylococcus aureus and coagulase-negative Staphylococcus species, making it effective in managing infections associated with mastitis .
Pirlimycin hydrochloride is classified as a lincosamide antibiotic. Lincosamides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S subunit of the ribosome. This compound is derived from lincomycin, which is produced by the bacterium Streptomyces lincolnensis and modified to enhance its efficacy and spectrum of activity against specific pathogens .
The synthesis of pirlimycin hydrochloride involves multi-step chemical reactions. One notable method includes the reaction of (2S)-4-ethyl-piperidinecarboxylic acid with ethyltriphenylphosphonium bromide in the presence of an alkali. This initial step produces (2S)-N-tert-butyloxycarbonyl-4-ethyl-piperidinecarboxylic acid, which is subsequently hydrogenated using a catalyst. Following this, the amino protecting group is removed using hydrochloric acid to yield the final product, pirlimycin hydrochloride .
Pirlimycin hydrochloride has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 465.43 g/mol when accounting for hydration. The compound's structure includes a thio-galactopyranoside core with various functional groups that contribute to its biological activity .
The structural representation of pirlimycin hydrochloride can be summarized as follows:
Pirlimycin hydrochloride undergoes several chemical reactions that are significant for its applications:
Common reagents include hydrogenation catalysts for reduction, potassium permanganate for oxidation, and lithium aluminum hydride for various transformations .
Pirlimycin hydrochloride acts as a bacteriostatic agent, primarily targeting Gram-positive bacteria. Its mechanism involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. By disrupting this process, pirlimycin prevents bacteria from producing essential proteins necessary for growth and replication .
The primary biochemical pathway affected is protein synthesis, where pirlimycin's action leads to an inhibition of bacterial growth without directly killing the bacteria .
The efficacy and stability of pirlimycin can be influenced by various environmental factors such as pH and temperature, which may affect its solubility and interaction with bacterial ribosomes .
Pirlimycin hydrochloride appears as a white crystalline powder with a melting point ranging from 210.5°C to 212.5°C, although it decomposes at higher temperatures. It is soluble in water at varying degrees depending on pH; for instance, it has a solubility of 70 g/L at pH 4.5 .
The compound possesses several notable chemical properties:
These properties are crucial for determining appropriate formulations for veterinary use .
Pirlimycin hydrochloride is primarily used in veterinary medicine for treating clinical and subclinical mastitis in lactating dairy cattle. Its effectiveness against Gram-positive bacteria makes it a valuable tool in managing infections that can lead to significant economic losses in dairy production due to decreased milk yield and quality .
Additionally, researchers utilize pirlimycin as a model compound in studies focused on the synthesis and reactivity of lincosamide antibiotics, contributing to advancements in antibiotic development and resistance studies .
Pirlimycin hydrochloride hydrate is a semisynthetic antibiotic classified within the lincosamide family, which originated from the natural compound lincomycin (isolated from Streptomyces lincolnensis in the 1960s) [2] [3]. Lincosamides are characterized by a proline-derived amino acid linked via an amide bond to a sulfur-containing sugar moiety (methylthiolincosamide). Pirlimycin shares the core mechanism of action of lincosamides: inhibition of bacterial protein synthesis through high-affinity binding to the 23S ribosomal subunit, specifically targeting Gram-positive bacteria [3] [6]. This class exhibits structural and functional parallels to macrolides, though lincosamides possess a distinct thioglycoside scaffold that enhances tissue penetration and intracellular accumulation [2].
Table 1: Evolution of Key Lincosamide Antibiotics
Compound | Structural Features | Target Bacteria |
---|---|---|
Lincomycin | Trans-4-n-propylhygric acid; unmodified sugar | Staphylococci, Streptococci |
Clindamycin | 7(S)-chloro-7-deoxylincomycin; inverted C7 configuration | Staphylococci, Anaerobes |
Pirlimycin | cis-4-ethylpipecolic acid; optimized sugar conformation | Staphylococcus aureus, Streptococcus spp. |
The development of pirlimycin exemplifies rational drug design to overcome limitations of earlier lincosamides. While clindamycin (a lincomycin derivative) replaced the C7 hydroxyl with chlorine to enhance potency and pharmacokinetics, pirlimycin introduced two critical modifications:
These alterations yielded significant bioactivity enhancements:
Table 2: Molecular and Bioactivity Comparison of Clindamycin vs. Pirlimycin
Parameter | Clindamycin | Pirlimycin |
---|---|---|
Core Structure | 7-Chloro-lincomycin | 7-Chloro-6,7,8-trideoxy-6-(4-ethylpipecolamide) |
Amino Acid Moiety | trans-4-propylproline | cis-4-ethylpipecolic acid |
Molecular Formula | C₁₈H₃₃ClN₂O₅S | C₁₇H₃₁ClN₂O₅S |
Key Improvement | Oral bioavailability | Tissue persistence, ribosomal affinity |
Pirlimycin’s development addressed the urgent need for mastitis-specific antibiotics in dairy cattle. Key milestones include:
Table 3: Regulatory and Clinical Milestones for Pirlimycin
Year | Milestone | Impact |
---|---|---|
1984 | Synthesis and preclinical validation [4] | Demonstrated 2-20× enhanced efficacy vs. clindamycin |
1993 | Standardization of disk diffusion testing [6] | Enabled reliable susceptibility monitoring |
2000 | FDA/EMA approval for bovine mastitis | First lincosamide optimized for veterinary use |
2005 | Validation of extended therapy protocols [1] | Addressed chronic, biofilm-associated infections |
Pirlimycin remains a benchmark lincosamide in veterinary medicine due to its targeted structural optimization, illustrating how rational drug design addresses species-specific therapeutic challenges [1] [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7